molecular formula C17H14F2N2O2 B2997029 N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide CAS No. 921837-46-9

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2997029
CAS No.: 921837-46-9
M. Wt: 316.308
InChI Key: LJEQOLFBHVXENQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is a high-purity synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule features a 1-ethyl-2-oxoindoline (oxindole) core, a privileged scaffold in medicinal chemistry, which is substituted at the 5-position with a 3,4-difluorobenzamide group. The oxindole moiety is a common structural feature in numerous biologically active compounds and therapeutic agents, known for its versatile interactions with various enzyme systems . The incorporation of the 1-ethyl group can influence the compound's pharmacokinetic properties and binding affinity, while the 3,4-difluorobenzamide segment enhances its potential as a key intermediate in the development of small molecule inhibitors . This combination makes it a valuable candidate for research focused on oncology, neurodegenerative diseases, and enzyme inhibition studies. The specific molecular architecture suggests potential application in the synthesis of more complex heterocyclic systems, particularly as a building block for pyrazolo[3,4-d]pyrimidin-4-one or similar fused heterocycles, which are prominent structures in drug discovery efforts for various therapeutic areas . Its well-defined structure allows for precise structure-activity relationship (SAR) studies, enabling researchers to explore and optimize interactions with specific biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-2-21-15-6-4-12(7-11(15)9-16(21)22)20-17(23)10-3-5-13(18)14(19)8-10/h3-8H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQOLFBHVXENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the indolinone core with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-nitrobenzyl group in ’s compound confers higher IC50 (5.928 µM) compared to the ethyl group in the target compound, suggesting steric or electronic influences on target binding .
  • The 3,4-difluoro configuration in the target compound aligns with ICA73’s M-current modulation, whereas 2,6-difluoro derivatives (e.g., teflubenzuron) are associated with pesticidal activity due to urea linkages .

Pharmacokinetic Implications: The ethyl group in the target compound likely enhances metabolic stability compared to benzyl or nitrobenzyl groups, which may undergo rapid oxidative metabolism .

Functional Comparisons with Difluorobenzamide Derivatives

Difluorobenzamide derivatives exhibit diverse applications depending on substitution patterns:

Compound Class Example Primary Application Mechanism/Notes
3,4-Difluorobenzamides Target compound, ICA73 Neurological modulation M-current inhibition
2,6-Difluorobenzamides Teflubenzuron, hexaflumuron Insect growth regulators Chitin synthesis inhibition
Fluorophenylamino-Benzamides 2-(4-Chloro-2-fluorophenylamino)-... Fluorescence-based assays Polarization probes

Mechanistic Insights:

  • Neurological Targets : The target compound’s 3,4-difluorobenzamide moiety mirrors ICA73, which reduces neuronal excitability via M-current suppression, a mechanism distinct from 2,6-difluoro pesticidal agents .
  • Pesticidal vs. Pharmacological Activity : The urea/sulfonyl groups in teflubenzuron and hexaflumuron enable chitin-binding, whereas the amide linkage in the target compound favors protein kinase or ion channel interactions .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is a synthetic compound belonging to the indolinone derivative class, recognized for its significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Synthesis

The compound's IUPAC name is N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-difluorobenzamide. Its molecular formula is C17H14F2N2O2C_{17}H_{14}F_2N_2O_2 with a molecular weight of 336.30 g/mol. The synthesis generally involves several key steps:

  • Formation of the Indolinone Core : Cyclization of an aniline derivative with a carbonyl compound.
  • Ethyl Group Introduction : Alkylation using ethyl halides in the presence of a base.
  • Benzamide Coupling : Reaction with 3,4-difluorobenzoyl chloride under basic conditions.

This compound exhibits its biological effects primarily through enzyme inhibition. It binds to specific enzymes, blocking substrate access and disrupting metabolic pathways critical for cell survival and proliferation.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit various enzymes involved in cancer progression. For instance, studies have shown its potential as an inhibitor of protein kinases, which are pivotal in cellular signaling pathways related to cancer growth and metastasis.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : It disrupts the cell cycle progression, leading to increased apoptosis rates.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, contributing to cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation in preclinical models. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits protein kinases involved in cancer signaling
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Anticancer Efficacy

In a study conducted on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism involved ROS generation leading to mitochondrial dysfunction and subsequent apoptosis.

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